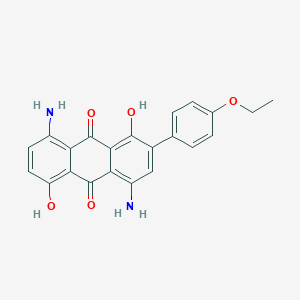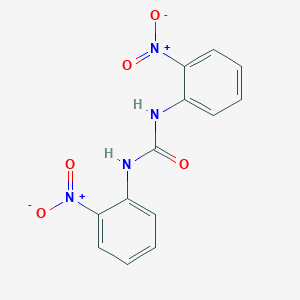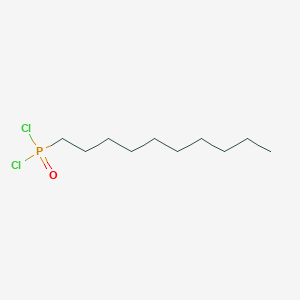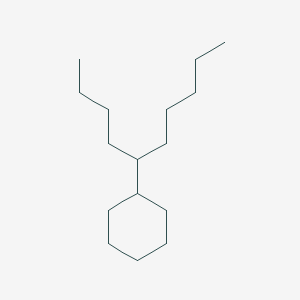
(1-Butylhexyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butylhexyl)cyclohexane is a cycloalkane compound with the molecular formula C16H32. It is a colorless liquid with a faint odor and is insoluble in water. This compound is used in various fields, including scientific research, due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of (1-Butylhexyl)cyclohexane is not well understood, but it is believed to act as a non-polar solvent, facilitating the solubility and reaction of non-polar compounds. It is also believed to have a stabilizing effect on certain chemical reactions and intermediates.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (1-Butylhexyl)cyclohexane. However, it is considered to be a relatively safe compound with low toxicity and is not known to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Butylhexyl)cyclohexane in lab experiments include its high boiling point, low toxicity, and non-reactivity with many chemicals. Its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of (1-Butylhexyl)cyclohexane in scientific research. These include exploring its potential as a solvent for new chemical reactions, investigating its use in the production of new materials, and studying its potential applications in the field of nanotechnology.
In conclusion, (1-Butylhexyl)cyclohexane is a versatile compound that has found applications in various fields, including scientific research. Its unique properties make it a valuable solvent in chemical reactions and a potential candidate for future research and development.
Synthesemethoden
The synthesis of (1-Butylhexyl)cyclohexane is achieved through the catalytic hydrogenation of cyclohexene in the presence of butylcyclohexene. The reaction takes place at high pressure and temperature, and the yield of the product is dependent on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1-Butylhexyl)cyclohexane has been extensively used in scientific research due to its unique properties. It is used as a solvent in various chemical reactions, including polymerization, organic synthesis, and catalysis. It is also used in the production of surfactants, detergents, and lubricants.
Eigenschaften
CAS-Nummer |
13151-76-3 |
|---|---|
Produktname |
(1-Butylhexyl)cyclohexane |
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
decan-5-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
WAESBVVHJAMMKF-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCC(CCCC)C1CCCCC1 |
Synonyme |
(1-Butylhexyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




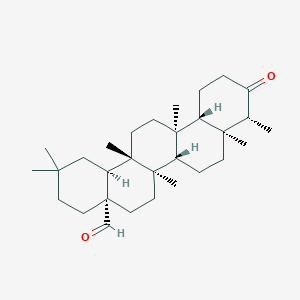

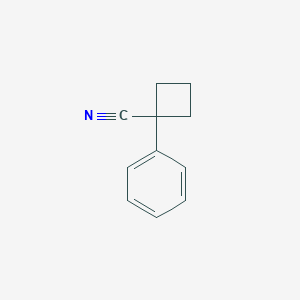




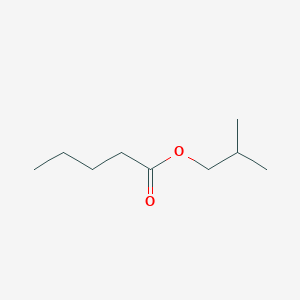
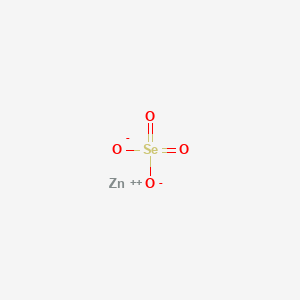
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
